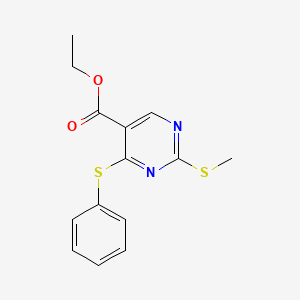

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate

Descripción general

Descripción

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrimidine ring, followed by the introduction of methylsulfanyl and phenylsulfanyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired chemical transformations while minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Aplicaciones Científicas De Investigación

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate: Unique due to the presence of both methylsulfanyl and phenylsulfanyl groups.

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxaldehyde: Contains a carboxaldehyde group, offering different reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Actividad Biológica

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 15400-47-2, is a pyrimidine derivative notable for its diverse biological activities. This compound features a unique structure that includes both methylthio and phenylthio groups, which contribute to its reactivity and potential applications in medicinal chemistry and agriculture. The following sections will explore its biological activity, synthesis, and potential applications based on recent research findings.

Molecular Structure

The molecular formula of this compound is C14H14N2O2S2, with a molecular weight of approximately 306.41 g/mol. The compound is classified under heterocyclic compounds, specifically those containing sulfur.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with sulfanyl groups. Common methods include:

- Condensation reactions : Reacting methylsulfanyl and phenylsulfanyl derivatives with ethyl pyrimidinecarboxylate under acidic or basic conditions.

- Monitoring techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often used to optimize yield and selectivity during synthesis.

Research indicates that this compound interacts with biological targets, particularly enzymes involved in metabolic pathways. The presence of sulfur groups enhances its reactivity and potential binding affinity to target sites. Compounds with similar structures have exhibited herbicidal activity by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death.

Herbicidal Properties

This compound has demonstrated significant herbicidal properties. Its mechanism involves the disruption of normal plant growth processes, which can be attributed to its structural similarity to natural plant hormones.

Toxicological Profile

The compound has been noted for its acute toxicity, particularly when ingested or upon skin contact. Toxicological assessments indicate:

- Harmful if swallowed : Classified as H302.

- Causes skin irritation : Classified as H315.

This profile necessitates careful handling and consideration in agricultural applications.

Case Studies

- Herbicidal Activity : A study demonstrated that compounds structurally similar to this compound showed effective herbicidal activity against various weed species. The study highlighted the compound's ability to induce rapid growth followed by senescence in target plants, confirming its potential use as an herbicide .

- Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in plant metabolism. The results indicated a competitive inhibition mechanism, suggesting that the compound could serve as a lead for developing new herbicides targeting these pathways .

- Comparative Analysis : A comparative analysis with other pyrimidine derivatives revealed that this compound exhibited superior herbicidal activity compared to traditional herbicides, making it a candidate for further development in agricultural chemistry .

Agricultural Uses

Given its herbicidal properties, this compound holds promise for use in agriculture as an effective herbicide. Its ability to mimic plant hormones could be harnessed to control unwanted vegetation while minimizing damage to desired crops.

Medicinal Chemistry

The compound's unique structure may also provide avenues for medicinal chemistry research, particularly in developing new therapeutic agents targeting metabolic pathways in plants and potentially in human health applications.

Propiedades

IUPAC Name |

ethyl 2-methylsulfanyl-4-phenylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBXWBXFUJLMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304289 | |

| Record name | 7N-516S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15400-47-2 | |

| Record name | NSC165306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7N-516S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.